4-cyano-N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride
Description
The compound 4-cyano-N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride is a structurally complex molecule featuring a tricyclic core system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl) with heteroatoms (oxygen, sulfur, and nitrogen) integrated into its framework. The substituents include a 4-cyanobenzamide group and a dimethylaminoethyl side chain, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
4-cyano-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S.ClH/c1-24(2)7-8-25(20(26)15-5-3-14(13-22)4-6-15)21-23-16-11-17-18(12-19(16)29-21)28-10-9-27-17;/h3-6,11-12H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCHTUYXWCHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyano-N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride (CAS Number: 1135213-20-5) is a synthetic organic molecule with potential biological activities that have been the subject of various research studies. This article explores its biological activity, focusing on its cytotoxic effects against cancer cell lines and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 470.0 g/mol. The structure contains multiple functional groups that may contribute to its biological activity, including a cyano group and a complex tricyclic system.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound, particularly focusing on their activity against different human cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity.
Key Findings:
-
Cell Lines Tested: The compound has been tested against several human cancer cell lines including:
- KB (nasopharyngeal carcinoma)
- EJ (bladder carcinoma)
- MCF-7 (breast carcinoma)
- Saos-2 (osteosarcoma)
- A2780 CP (ovarian carcinoma)
-
Cytotoxic Effects:
- Compounds similar to this compound have demonstrated significant cytotoxicity with IC50 values often in the low nanomolar range against various cancer cell lines .
- For instance, specific derivatives showed IC50 values less than 1 μM against KB and Saos-2 cell lines, indicating potent anticancer activity.
| Cell Line | IC50 Value (μM) | Compound |
|---|---|---|
| KB | <1 | Compound 3b |
| EJ | ≤3.3 | Compound 3b |
| MCF-7 | 7.3 | Compound 3h |
| Saos-2 | <1 | Compound 3b |
| A2780 CP | <0.6 | Compounds 3b and 3i |
The mechanism by which these compounds exert their cytotoxic effects involves inducing apoptosis in cancer cells. The presence of specific substituents on the phenyl ring appears to enhance the potency of these compounds significantly. Structural modifications at the C3 position have been particularly noted to increase biological activity.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical settings:
- Preclinical Evaluation: A study involving a series of synthesized derivatives demonstrated that modifications at specific positions on the aromatic ring could lead to enhanced selectivity and potency against targeted cancer types.
- Comparative Analysis: The anticancer effects were compared with standard chemotherapeutic agents like vincristine, revealing that certain derivatives exhibited superior activity against specific cancer types.
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
- Molecular Formula : C₂₄H₂₅ClN₄O₅S
- Molecular Weight : 517.0 g/mol
- Key Differences: Replaces the 4-cyano group with a 2,5-dioxopyrrolidin-1-yl substituent. Features a shorter dimethylaminopropyl chain instead of dimethylaminoethyl. The tricyclic system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]) has a smaller ring system compared to the target compound’s 10,13-dioxa-4-thia-6-azatricyclo framework.
- Implications : The dioxopyrrolidin group may enhance solubility or hydrogen-bonding interactions, while the altered tricyclic system could affect binding affinity .
Benzothiazepin Derivatives (e.g., (±)-cis-2-(4-Methoxyphenyl)-3-methoxy-8-phenoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one)
- Molecular Formula: Varies (e.g., C₂₀H₂₂ClNO₃S for chloro-substituted analogs).
- Key Differences: Simplified bicyclic systems (1,5-benzothiazepin) lacking the polycyclic complexity of the target compound. Substituents like methoxy or phenoxy groups dominate, rather than cyano or dimethylaminoethyl chains.
Analytical and Spectroscopic Comparisons
Mass Spectrometry (MS/MS) and Molecular Networking
- Fragmentation Patterns: Compounds with similar parent ion fragmentation spectra (cosine score >0.8) are grouped into molecular clusters. The target compound’s cyano and tricyclic moieties would produce distinct fragmentation ions compared to analogs like the dioxopyrrolidin-substituted tricyclic compound .
- Dereplication: The absence of the target compound in spectral libraries (e.g., GNPS, MassBank) complicates its identification in complex mixtures, unlike simpler phenolic acids (e.g., protocatechuic acid from hawthorn seeds) .
NMR Spectroscopy
- 1H/13C-NMR: The tricyclic core of the target compound would exhibit complex splitting patterns due to heteroatom proximity and restricted rotation, contrasting with the simpler aromatic systems of phenolic acids (e.g., gallic acid, catechin) .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Pharmacological Potential: The dimethylaminoethyl and cyano groups in the target compound suggest kinase or GPCR targeting, but experimental validation is lacking.
- Synthesis Challenges : Heterocyclic systems like the 10,13-dioxa-4-thia-6-azatricyclo framework require advanced functionalization techniques, as seen in benzothiazepin synthesis .
- Analytical Gaps : Publicly accessible NMR or MS data for the target compound are unavailable, hindering direct comparisons with analogs .
Preparation Methods
Carboxylic Acid Activation
4-Cyanobenzoic acid is activated using the coupling reagent (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), which facilitates racemization-free amidation. The reaction proceeds via the formation of an N-acyl pyridinium intermediate, enabling nucleophilic attack by the secondary amine.
Reaction Conditions
-
Reagents : 4-Cyanobenzoic acid (1 equiv), TCBOXY (1.2 equiv), DMAP (0.2 equiv), DIPEA (2 equiv).
-
Solvent : Dichloromethane (DCM).
-
Temperature : Room temperature.
-
Time : 2–4 hours.
This method avoids hazardous acyl chlorides and achieves yields exceeding 80% for analogous amidation reactions.
Functionalization of the Amide Nitrogen
The target compound features two substituents on the amide nitrogen: a 2-(dimethylamino)ethyl group and a tricyclic heterocycle. These are introduced sequentially or via a pre-formed secondary amine.
Synthesis of the Tricyclic Amine
The tricyclic moiety (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-amine) is synthesized through cyclization reactions. While detailed protocols are scarce in public literature, analogous heterocycles are constructed using:
Coupling the Tricyclic Amine to the Benzamide
The pre-formed tricyclic amine is coupled to 4-cyanobenzoic acid using TCBOXY under conditions similar to Section 1.1. The secondary amine’s nucleophilicity drives the reaction, yielding the disubstituted amide.
Introduction of the Dimethylaminoethyl Group
The 2-(dimethylamino)ethyl group is introduced via alkylation of the amide nitrogen. This step may precede or follow tricyclic amine coupling, depending on steric and electronic factors.
Alkylation Protocol
-
Reagents : 2-Chloro-N,N-dimethylethylamine (1.1 equiv), potassium carbonate (2 equiv).
-
Solvent : Acetonitrile.
-
Temperature : Reflux (82°C).
-
Time : 12 hours.
The reaction proceeds via nucleophilic substitution, with the amide nitrogen attacking the alkyl chloride.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability and solubility.
Salt Precipitation
-
Reagents : Hydrogen chloride (HCl) gas or concentrated HCl solution.
-
Solvent : Ethanol or diethyl ether.
-
Procedure : The free base is dissolved in ethanol, treated with HCl gas, and stirred until precipitation completes. The product is filtered and dried.
Purification and Characterization
Final purification ensures pharmaceutical-grade purity.
Column Chromatography
Spectroscopic Analysis
-
¹H NMR : Peaks at δ 7.77–7.76 (d, J = 7.8 Hz, aromatic protons), δ 4.43–4.36 (m, ethylene protons).
-
IR : Stretching vibrations at 1747 cm⁻¹ (C=O), 1260 cm⁻¹ (C-N).
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic pathways for this compound, and how can its purity be validated?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with cyclization to form the tricyclic core (e.g., 10,13-dioxa-4-thia-6-azatricyclo structure), followed by amide coupling with 4-cyanobenzoyl chloride and subsequent dimethylaminoethyl group introduction . Critical steps include:
- Cyclization: Use of acidic or basic conditions to form the heterocyclic core.
- Amide Bond Formation: Employ coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization. Validation: Purity ≥95% via HPLC (C18 column, UV detection at 254 nm) and structural confirmation via ¹H/¹³C NMR (e.g., δ ~2.2 ppm for dimethylamino protons) .
Q. What is the hypothesized mechanism of action, and which assays are suitable for initial validation?
Methodological Answer: The compound’s dimethylaminoethyl and cyano groups suggest potential interactions with enzymes or receptors (e.g., kinase inhibition or GPCR modulation). Initial assays include:
- Kinase Profiling: Screen against a panel of 50+ kinases (ATP-Glo assay) to identify inhibitory activity .
- Cellular Uptake Studies: Use fluorescent analogs or LC-MS to quantify intracellular accumulation in cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis Assays: Measure caspase-3/7 activation via luminescent substrates .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Methodological Answer:
- Reaction Optimization: Use Design of Experiments (DoE) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. of dimethylaminoethylamine) .
- Byproduct Mitigation: Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- In Situ Monitoring: Employ ReactIR to track reaction progress and identify side-product formation .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:
- Cell Line Variability: Compare activity in isogenic pairs (e.g., wild-type vs. p53-null cells) .
- Assay Conditions: Standardize ATP levels (CellTiter-Glo) and serum concentration (e.g., 10% FBS vs. serum-free) .
- Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm target binding kinetics independently .
Q. What structural analogs show improved SAR for target selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies should focus on:
- Core Modifications: Replace the dioxa-thia-aza tricyclic moiety with simpler bicyclic systems (e.g., benzothiazole) to assess impact on logP and solubility .
- Substituent Effects: Test electron-withdrawing groups (e.g., nitro) at the benzamide para-position to enhance electrophilic interactions .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses against crystallized targets (e.g., EGFR kinase) .
Q. What in vitro/in vivo models are appropriate for toxicology profiling?
Methodological Answer:
- In Vitro:
- hERG Inhibition: Patch-clamp assays to assess cardiac liability .
- CYP450 Inhibition: Luminescent assays (e.g., CYP3A4) to evaluate metabolic interference .
- In Vivo:
- Rodent PK/PD: Administer 10–50 mg/kg IV/PO to measure Cmax, t₁/₂, and bioavailability .
- Toxicokinetics: Monitor liver enzymes (ALT/AST) and renal biomarkers (BUN) over 14 days .
Q. How to characterize its biophysical interactions with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
